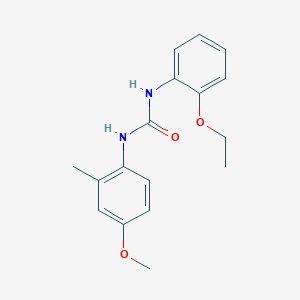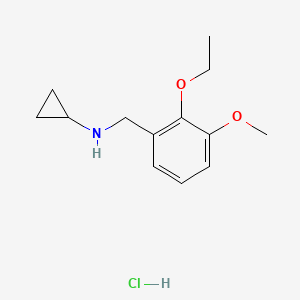![molecular formula C16H13FN2 B5466758 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5466758.png)
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole, also known as FVIMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FVIMB is a benzimidazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in scientific studies. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating certain enzymes and proteins that are involved in programmed cell death. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole in lab experiments is its potential to inhibit the growth of cancer cells and protect neurons from damage. This makes it a promising candidate for the development of new cancer treatments and neuroprotective drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.
Future Directions
There are several future directions for research on 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound in cancer cells and neurodegenerative diseases. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
The synthesis of 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-fluorobenzaldehyde with methylamine to form 4-fluoro-N-methylbenzylamine. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to form the desired product, this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole has been the subject of numerous scientific studies due to its potential applications in cancer treatment and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMIFJQTQJEULT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5466678.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)

![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)
![ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B5466733.png)


![3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466750.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)
![N,N-diethyl-4-{[4-hydroxy-2-(3-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5466768.png)